molecular formula C16H18N4O3S2 B2466124 N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE CAS No. 391869-63-9

N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE

Cat. No.: B2466124
CAS No.: 391869-63-9
M. Wt: 378.47
InChI Key: FMJXNTKUJXOASW-UHFFFAOYSA-N
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Description

N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with cyclopropanecarboxamide and a carbamoylmethylsulfanyl substitution pattern. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly given the established biological activity profiles of both 1,3,4-thiadiazole and cyclopropanamine derivatives. 1,3,4-Thiadiazole derivatives are extensively documented in scientific literature for their diverse pharmacological potential, exhibiting activities including cytotoxic, anticancer, anticonvulsant, anti-epileptic, antinociceptive, antitubercular, antimicrobial, antifungal, and anthelmintic properties . Simultaneously, structurally related cyclopropanamine compounds have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1) and demonstrate research relevance for a spectrum of therapeutic areas, with studies exploring their potential application in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as psychiatric disorders including schizophrenia and substance-related dependencies . The specific molecular integration of the 4-ethoxyphenylcarbamoyl moiety further enhances the compound's utility as a scaffold for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Researchers may employ this compound as a key intermediate or building block in developing novel bioactive molecules, for profiling against specific enzyme targets, or as a reference standard in analytical method development. This product is supplied as a high-purity material characterized by advanced analytical techniques to ensure batch-to-batch consistency and is strictly intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-2-23-12-7-5-11(6-8-12)17-13(21)9-24-16-20-19-15(25-16)18-14(22)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJXNTKUJXOASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The compound 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole () serves as a key comparator. Key contrasts include:

Parameter Target Compound Similar Compound ()
Core Structure 1,3,4-Thiadiazole 1,3,4-Thiadiazole
Substituents (Position 5) [(4-Ethoxyphenyl)carbamoyl]methyl sulfanyl [5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanylmethyl
Substituents (Position 2) Cyclopropanecarboxamide 4-Methylphenyl
Conformation Likely non-coplanar due to cyclopropane strain Butterfly conformation with coplanar thiadiazole and benzene rings (dihedral angles: 0.8–0.9°)
Dihedral Angles Not reported 46.3° between thiadiazole rings
  • Steric Effects : The cyclopropane ring introduces rigidity and strain, which may influence binding kinetics or metabolic stability compared to the less-strained 4-methylphenyl group.

Crystallographic and Geometric Parameters

The similar compound in crystallizes in a monoclinic system with lattice parameters:

  • a = 16.8944(14) Å, b = 4.1959(5) Å, c = 27.107(2) Å, β = 96.084(8)° .
  • Bond lengths and angles align with typical thiadiazole derivatives, suggesting structural consistency across this class.

In contrast, the target compound’s crystallographic data remain unreported. However, methods like single-crystal X-ray diffraction (commonly refined via SHELX software ) would likely reveal distinct packing patterns due to its carboxamide and ethoxy substituents.

Biological Activity

N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H18_{18}N4_4O2_2S
  • Molecular Weight : 318.39 g/mol

Its structural components include a cyclopropanecarboxamide moiety linked to a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study on related compounds indicated that various thiadiazoles demonstrated appreciable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, some derivatives of thiadiazoles have been evaluated for their anti-inflammatory and analgesic activities. The compound showed promising results in reducing inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies indicate that it binds effectively to DNA, which could disrupt cellular processes in pathogens .

Binding Affinity Studies

A study reported a strong binding affinity (Kb = 1 × 10^5 M−1) with double-helical DNA, highlighting its potential as a DNA-targeting agent . This interaction could lead to inhibition of replication and transcription in microbial cells.

Study on Thiadiazole Derivatives

A comprehensive study investigated several thiadiazole derivatives for their biological activities. Among them, this compound was noted for its significant antimicrobial effects against multiple strains of bacteria. The study utilized both in vitro assays and in vivo models to assess efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced edema in animal models
AnalgesicPain relief observed in tests

Q & A

Q. What are the optimal synthetic routes for N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with cyclopropanecarboxylic acid derivatives under acidic conditions.

Functionalization : Introduce the ethoxyphenylcarbamoylmethyl sulfanyl group via nucleophilic substitution, using reagents like chloroacetyl chloride and 4-ethoxyaniline.

Purification : Recrystallization or column chromatography ensures purity.
Critical parameters include temperature control (e.g., reflux at 80–100°C), inert atmospheres (N₂/Ar), and solvent selection (e.g., DMF for solubility) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and cyclopropane ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • HPLC : Purity assessment (>95% by reverse-phase HPLC).
    Cross-referencing with databases like PubChem ensures accuracy .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Studies highlight:
  • Enzyme Inhibition : Targeting cyclooxygenase-2 (COX-2) and bacterial dihydrofolate reductase (DHFR) via competitive binding assays.
  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤8 µg/mL.
  • Apoptosis Induction : In vitro cancer cell line studies (e.g., MCF-7) via caspase-3 activation .

Advanced Research Questions

Q. How can theoretical frameworks guide experimental design for studying this compound’s mechanism of action?

  • Methodological Answer : Integrate computational and empirical approaches:
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to COX-2 or DNA gyrase.
  • Structure-Activity Relationship (SAR) Models : Link ethoxy group positioning to bioactivity using regression analysis.
  • Kinetic Studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Address discrepancies through:
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature).
  • Meta-Analysis : Pool data from independent studies to identify outliers or trends.
  • Cofactor Analysis : Investigate solvent effects (e.g., DMSO concentration) or cell line variability .

Q. How can researchers design SAR studies to optimize this compound’s bioactivity?

  • Methodological Answer : Follow a systematic workflow:

Variation of Substituents : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or cyclopropane replacements.

In Silico Screening : Predict bioactivity using QSAR models (e.g., Random Forest algorithms).

In Vitro Validation : Compare IC₅₀ values against parent compound .

Q. What experimental designs are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Employ:
  • ADMET Profiling : Use Caco-2 cell monolayers for permeability and hepatic microsomes for metabolic stability.
  • Acute Toxicity Testing : OECD Guideline 423 in rodent models, monitoring ALT/AST levels.
  • Plasma Protein Binding : Equilibrium dialysis to assess % bound vs. free fraction .

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